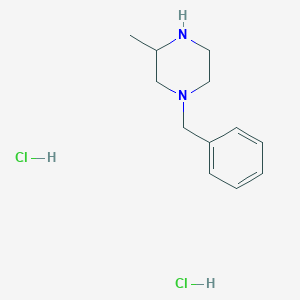

![molecular formula C19H15ClN2O2S B2507515 7-chloro-2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 899353-97-0](/img/structure/B2507515.png)

7-chloro-2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

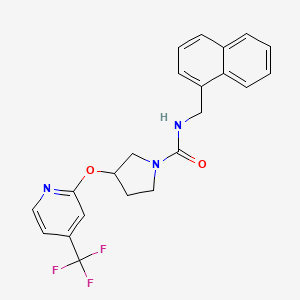

The compound 7-chloro-2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a structurally complex molecule that belongs to the family of chromene derivatives. Chromene compounds are known for their diverse biological activities, including antimicrobial properties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related chromene derivatives, which can provide insights into the potential characteristics and activities of the compound of interest.

Synthesis Analysis

The synthesis of chromene derivatives can be achieved through various methods. One such method is described in the first paper, where a one-pot multicomponent condensation approach is used to synthesize thiazolo[3,2-a]chromeno[4,3-d]pyrimidin-6(7H)-one derivatives. This process involves the reaction of 4-hydroxycoumarins, 2-aminobenzothiazoles, and various aldehydes, catalyzed by an eco-friendly ionic liquid under solvent-free conditions . Although the specific synthesis of this compound is not detailed, similar methods could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of chromene derivatives is typically confirmed using spectroscopic techniques such as IR, 1H- and 13C-NMR, and MS spectroscopy . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound. The structural characterization is crucial for understanding the compound's potential interactions and reactivity.

Chemical Reactions Analysis

Chromene derivatives can participate in various chemical reactions due to their functional groups. The papers provided do not detail specific reactions for the compound , but they do mention the synthesis of related compounds, which suggests that chromene derivatives can be synthesized and modified through reactions involving halogens, ethers, and other substituents . These reactions can alter the physical and chemical properties of the compounds, potentially leading to new derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. The antimicrobial activity of these compounds, as mentioned in the second paper, indicates that they can interact with biological systems, which is a significant aspect of their chemical behavior . The specific properties of this compound would need to be determined experimentally, but the related compounds' properties suggest that it may possess similar characteristics.

科学的研究の応用

Synthesis and Chemical Sensing Applications

One study detailed the synthesis of chromeno[d]pyrimidine derivatives, showcasing their application as colorimetric chemosensors for detecting Hg2+ ions. The research demonstrated that these compounds could change color in the presence of Hg2+ ions, indicating their potential utility in environmental monitoring and safety applications (Jamasbi et al., 2021).

Antimicrobial Activities

Another area of research explored the antimicrobial properties of chromeno[2,3-d]pyrimidine derivatives. Studies found that certain derivatives exhibited significant antibacterial activities, suggesting their potential for developing new antimicrobial agents. This includes the synthesis and evaluation of these compounds for their activity against various microbial strains, highlighting the importance of these molecules in medicinal chemistry and pharmaceutical research (Okasha et al., 2016).

Pharmaceutical Chemistry and Drug Development

Research into chromeno[2,3-d]pyrimidine derivatives has also touched on their potential as leads for the development of new drugs. This includes investigations into their synthesis, structural characterization, and the exploration of their potential biological activities. For instance, studies have focused on their synthesis methodologies and the evaluation of their in vitro activities, which could inform future drug discovery and development efforts (Kamdar et al., 2011).

Novel Synthesis Methods

Innovative synthesis methods for chromeno[2,3-d]pyrimidine derivatives have been developed, aiming to improve the efficiency and eco-friendliness of chemical synthesis. These methods leverage green chemistry principles, such as the use of tannic acid as a catalyst, to create these compounds in an environmentally friendly manner (Puvithra & Parthiban, 2020).

作用機序

Target of Action

Similar compounds with a pyrrolo[2,3-d]pyrimidine core have been found to inhibit the activity of the janus kinase (jak) family of enzymes . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .

Mode of Action

This interaction could disrupt the JAK-STAT signaling pathway, potentially leading to a variety of effects on the immune system .

Biochemical Pathways

The compound’s interaction with its targets could disrupt the JAK-STAT signaling pathway . This pathway involves a chain of interactions between proteins in the cell and is involved in cell division, death, and tumor formation processes . Disruption of this pathway may lead to a variety of diseases affecting the immune system .

Pharmacokinetics

It is known that the compound is a white crystalline solid and exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (dmso) than in water . These properties could influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

Derivatives of similar compounds have demonstrated promising biological activities, including potential as anticancer and antiviral agents, as well as for treating inflammatory diseases .

Action Environment

It is known that the compound is a white crystalline solid and exhibits better solubility in organic solvents than in water . These properties could influence how the compound interacts with its environment and its targets.

特性

IUPAC Name |

7-chloro-2-(4-ethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O2S/c1-2-23-14-6-3-11(4-7-14)17-21-18-15(19(25)22-17)10-12-9-13(20)5-8-16(12)24-18/h3-9H,2,10H2,1H3,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYDAZIDBANIIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

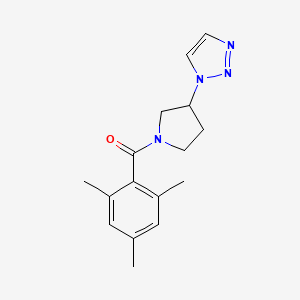

![2-[[1-[2-(3,4-Dimethylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2507433.png)

![1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-4-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile](/img/structure/B2507434.png)

![2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride](/img/structure/B2507436.png)

![4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B2507440.png)

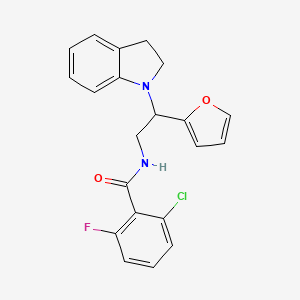

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2507441.png)

![1-[4-(Difluoromethyl)pyrimidin-2-yl]cyclobutan-1-amine;hydrochloride](/img/structure/B2507445.png)

![ethyl 4-chloro-5-{(E)-[(3-hydroxypropyl)imino]methyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2507449.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methoxy-1H-pyrimidin-6-one](/img/structure/B2507453.png)

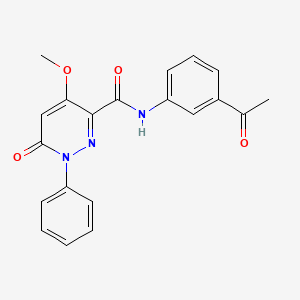

![N-[[4-(2-methoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2507454.png)